

N-(2-methylpropyl)benzamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-Isobutylbenzamide	
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Abstract

This technical guide provides a comprehensive overview of N-(2-methylpropyl)benzamide (also known as **N-isobutylbenzamide**), an N-substituted benzamide derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data. Furthermore, this guide explores the potential biological activity of this class of compounds, with a specific focus on the inhibition of the NF-kB signaling pathway, a mechanism relevant to inflammation and cancer therapy. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and accessibility.

Introduction

N-(2-methylpropyl)benzamide, with the CAS number 5705-57-7, is an organic compound belonging to the carboxamide class.[1] Structurally, it consists of a benzoyl group attached to the nitrogen atom of an isobutylamine moiety. Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties.

Recent studies have highlighted the role of N-substituted benzamides as potential modulators of critical cellular signaling pathways. Notably, this class of compounds has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[2][3][4] This guide provides a detailed



examination of N-(2-methylpropyl)benzamide, offering the fundamental chemical data and biological context required for its application in research and development.

Physicochemical Properties

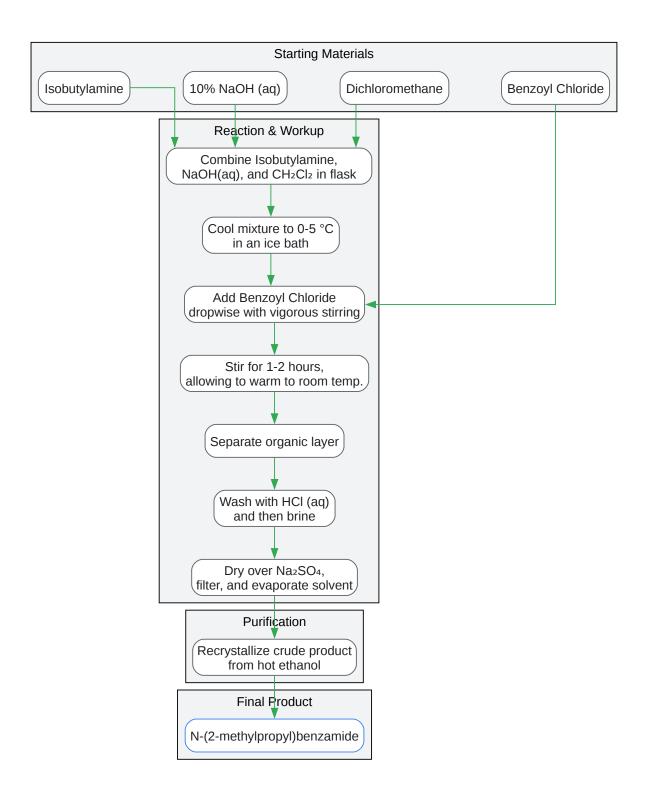
The fundamental physicochemical properties of N-(2-methylpropyl)benzamide are summarized below. While specific experimental data for properties like melting and boiling points are not widely reported in the literature, computed values and data for the parent compound, benzamide, are provided for context.

Property	Value	Source
IUPAC Name	N-(2-methylpropyl)benzamide	[1]
Synonyms	N-Isobutylbenzamide, Benzamide, N-isobutyl-	[1][5]
CAS Number	5705-57-7	[1]
Molecular Formula	C11H15NO	[1]
Molecular Weight	177.24 g/mol	[1]
Melting Point	Data not available. (Parent: Benzamide, 127-130 °C)	[6]
Boiling Point	Data not available. (Parent: Benzamide, 288 °C)	[6]
Solubility	Data not available. (Parent: Benzamide, soluble in ethanol)	

Synthesis and Experimental Protocols Synthesis of N-(2-methylpropyl)benzamide via SchottenBaumann Reaction

N-(2-methylpropyl)benzamide is effectively synthesized using the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[7][8] [9]





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Caption: Synthesis workflow for N-(2-methylpropyl)benzamide.



Experimental Protocol:

- Reaction Setup: In a flask equipped with a magnetic stirrer, combine isobutylamine (1.0 eq), 10% aqueous sodium hydroxide solution (2.5 eq), and an organic solvent such as dichloromethane.
- Acylation: Cool the two-phase mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred solution. The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction.[8][9]
- Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from hot ethanol to obtain N-(2-methylpropyl)benzamide as a crystalline solid.[7]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of purified N-(2-methylpropyl)benzamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
- Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm relative to a residual solvent peak or tetramethylsilane (TMS), and analyze coupling constants (J) and signal integrations.

Infrared (IR) Spectroscopy:



- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
 Chromatography (GC-MS) for volatile compounds.
- Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
- Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural confirmation of N-(2-methylpropyl)benzamide. The following tables summarize the expected and reported spectral data.

¹H and ¹³C NMR Spectroscopy

NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. A supplementary file from the Royal Society of Chemistry indicates the availability of ¹H and ¹³C NMR spectra for **N-isobutylbenzamide**.[10]



¹H NMR Data (Predicted)	
Assignment	Chemical Shift (δ, ppm)
-CH₃ (isobutyl)	~0.9 (d, 6H)
-CH- (isobutyl)	~1.9 (m, 1H)
-CH ₂ - (isobutyl)	~3.2 (t, 2H)
N-H (amide)	~6.1 (br s, 1H)
Aromatic H (meta, para)	~7.4-7.5 (m, 3H)
Aromatic H (ortho)	~7.8 (d, 2H)
¹³ C NMR Data	
Assignment	Chemical Shift (δ, ppm)
-CH₃ (isobutyl)	20.1
-CH- (isobutyl)	28.5
-CH ₂ - (isobutyl)	47.0
Aromatic C (ortho)	126.9
Aromatic C (para)	128.5
Aromatic C (meta)	131.3
Aromatic C (ipso)	134.7
C=O (amide)	167.7

Note: ¹³C NMR data is based on typical values for N-substituted benzamides and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups within the molecule.



IR Spectral Data	
Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch (secondary amide)
3080-3060	C-H stretch (aromatic)
2959-2874	C-H stretch (aliphatic)
~1635	C=O stretch (Amide I band)
~1545	N-H bend / C-N stretch (Amide II band)
~1450	C=C stretch (aromatic ring)
725, 690	C-H bend (monosubstituted benzene)

Data derived from an annotated spectrum.[11]

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data	
m/z Value	Assignment
177	[M] ⁺ (Molecular Ion)
122	[M - C ₄ H ₉] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation, often the base peak)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Biological Activity and Signaling Pathways

While specific biological studies on N-(2-methylpropyl)benzamide are limited, the broader class of N-substituted benzamides has been investigated for various pharmacological activities,



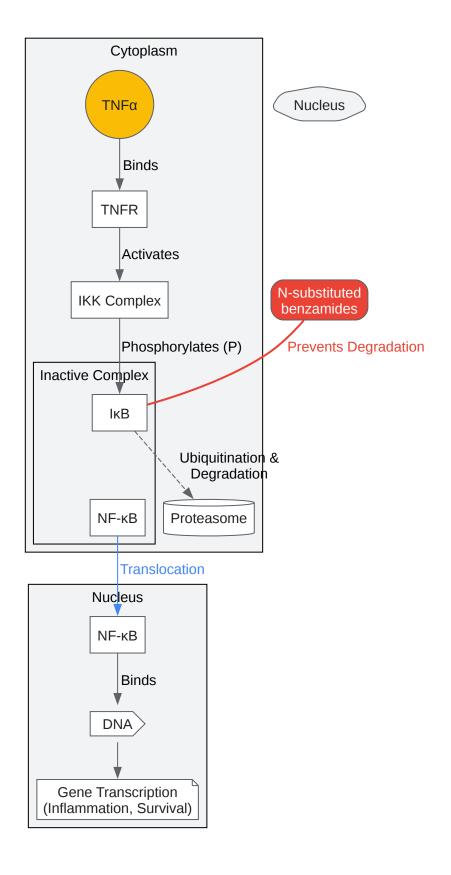
notably as anti-inflammatory and antitumor agents.[4]

Inhibition of NF-kB Signaling Pathway

A primary mechanism of action identified for certain N-substituted benzamides is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][3] NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by signals such as Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes.

Certain N-substituted benzamides have been shown to prevent the degradation of IκB proteins (specifically IκBβ), thereby blocking the nuclear translocation and activation of NF-κB.[3] This inhibitory action makes them candidates for development as anti-inflammatory drugs.





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Caption: Inhibition of the NF-κB pathway by N-substituted benzamides.



Conclusion

N-(2-methylpropyl)benzamide is a readily synthesizable compound belonging to a class with demonstrated biological relevance. This guide provides the essential technical information for its synthesis, characterization, and potential application. The detailed protocols and compiled spectroscopic data serve as a valuable resource for researchers. The exploration of the inhibitory effects of N-substituted benzamides on the NF-κB pathway highlights a promising area for future investigation, particularly in the fields of immunology and oncology, where N-(2-methylpropyl)benzamide could serve as a scaffold for the development of novel therapeutic agents.

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